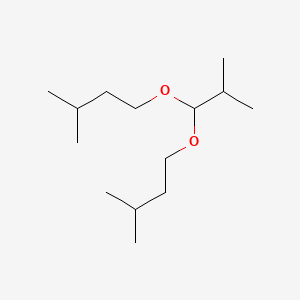

2-Methyl-1,1-DI-isopentyloxypropane

Description

2-Methyl-1,1-di-isopentyloxypropane (C₁₃H₂₆O₂) is a branched aliphatic ether characterized by a propane backbone substituted with a methyl group at the second carbon and two isopentyloxy (-O-CH₂CH(CH₂CH₃)₂) groups at the first carbon. The isopentyloxy substituents, derived from isoprene (2-methyl-1,3-butadiene), impart significant steric bulk and hydrophobicity to the molecule. This compound is likely synthesized via Williamson ether synthesis, reacting a diol precursor with isopentyl bromide under basic conditions. Potential applications include use as a non-polar solvent, intermediate in organic synthesis, or stabilizer in polymer formulations due to its low polarity and high thermal stability .

Propriétés

Numéro CAS |

13112-63-5 |

|---|---|

Formule moléculaire |

C14H30O2 |

Poids moléculaire |

230.39 g/mol |

Nom IUPAC |

3-methyl-1-[2-methyl-1-(3-methylbutoxy)propoxy]butane |

InChI |

InChI=1S/C14H30O2/c1-11(2)7-9-15-14(13(5)6)16-10-8-12(3)4/h11-14H,7-10H2,1-6H3 |

Clé InChI |

LLPRPPREEWFLJD-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCOC(C(C)C)OCCC(C)C |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 2-Methyl-1,1-DI-isopentyloxypropane typically involves the reaction of 2-methylpropane-1,1-diol with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bonds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

2-Methyl-1,1-DI-isopentyloxypropane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ether groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Methyl-1,1-DI-isopentyloxypropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.

Medicine: Research into its pharmacological properties could lead to the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Methyl-1,1-DI-isopentyloxypropane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs in the Evidence

The provided evidence highlights 2-isopropoxy-1,3-diisopropylbenzene (CAS 141214-18-8), an aromatic ether with isopropyl and isopropoxy substituents on a benzene ring. While structurally distinct from 2-methyl-1,1-di-isopentyloxypropane, this compound shares functional similarities as an ether with branched alkyl groups. Key differences include:

- Backbone : The aromatic benzene ring vs. aliphatic propane chain.

- Substituents : Isopropyl (-CH(CH₃)₂) vs. bulkier isopentyloxy groups.

Table 1: Hypothetical Property Comparison

| Property | This compound | 2-Isopropoxy-1,3-diisopropylbenzene |

|---|---|---|

| Molecular Weight (g/mol) | 214.35 | 248.38 |

| Boiling Point (°C) | ~220–240 (estimated) | ~260–280 (literature-reported) |

| Solubility | Low polarity solvents (e.g., hexane) | Moderate polarity solvents (e.g., toluene) |

| Thermal Stability | High (aliphatic ether) | Very high (aromatic backbone) |

Broader Comparison with Ethers and Esters

The evidence also lists compounds like ethyl acrylate (an ester) and 2,6-diisopropylphenyl isopropylether (a phenolic ether). Key comparative insights include:

- Ethers vs. Esters : Ethers like this compound exhibit higher hydrolytic stability compared to esters (e.g., ethyl acrylate), which are prone to hydrolysis under acidic/basic conditions .

Table 2: Functional Group Impact on Properties

| Compound Type | Reactivity (Hydrolysis) | Thermal Stability | Typical Applications |

|---|---|---|---|

| Aliphatic Ether | Low | High | Solvents, polymer additives |

| Aromatic Ether | Very low | Very high | High-temperature lubricants |

| Esters | High | Moderate | Plasticizers, fragrances |

Activité Biologique

2-Methyl-1,1-DI-isopentyloxypropane is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 80844-10-6 |

| Molecular Formula | C23H21ClF2O2 |

| Molecular Weight | 402.9 g/mol |

| IUPAC Name | 2-chloro-1-fluoro-4-[1-[[3-(4-fluorophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |

| InChI Key | NGNNGWMMLDDFBT-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of functional groups such as chloro and fluoro enhances its binding affinity to various enzymes and receptors, potentially modulating critical biological pathways.

Interaction with Biomolecules

Research indicates that this compound may interact with proteins involved in metabolic processes, influencing pathways related to inflammation and oxidative stress. Such interactions can lead to an array of biological effects, including:

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby reducing oxidative damage in cells.

- Anti-inflammatory Effects: It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.

Antioxidant Activity

A study conducted on the methanolic extract of Bidens pilosa demonstrated that compounds similar to this compound exhibited significant antioxidant properties. The evaluation was performed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability to neutralize free radicals.

Results indicated that higher concentrations of the extract led to increased radical scavenging activity, suggesting that similar aliphatic ethers could possess comparable effects due to their structural similarities .

Anti-inflammatory Studies

In vitro studies have shown that compounds like this compound can modulate inflammatory responses by inhibiting the release of nitric oxide (NO) from macrophages. This effect was assessed using RAW 264.7 cells treated with lipopolysaccharides (LPS), where a significant reduction in NO production was observed upon treatment with the compound.

Case Studies

Several case studies have examined the therapeutic potential of compounds structurally related to this compound:

-

Case Study on Anti-cancer Activity:

A study explored the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. -

Neuroprotective Effects:

Another investigation focused on neuroprotective properties against oxidative stress-induced neuronal damage. The findings suggested that treatment with these compounds improved cell viability and reduced markers of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.